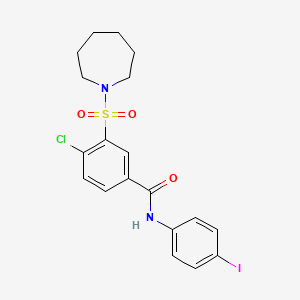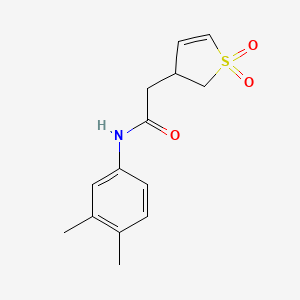
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide, also known as AZD7762, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been extensively studied for its mechanism of action and its ability to inhibit checkpoint kinases, which play a critical role in DNA damage response pathways.
Wirkmechanismus
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide inhibits checkpoint kinases CHK1 and CHK2, which are involved in DNA damage response pathways. By inhibiting these kinases, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism of action makes 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide a promising candidate for combination therapy with other cancer drugs.
Biochemical and Physiological Effects:
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. In addition, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is its ability to sensitize cancer cells to radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy with other cancer drugs. However, one limitation of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is its potential toxicity in normal cells. Further studies are needed to determine the optimal dosage and treatment schedule for 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide.
Zukünftige Richtungen
There are several future directions for research on 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of checkpoint kinases. Another area of interest is the identification of biomarkers that can predict the response to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide treatment. Finally, clinical trials are needed to determine the efficacy and safety of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide in cancer patients.
Synthesemethoden
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide can be synthesized through a multistep process involving the reaction of 4-chloro-N-(4-iodophenyl)benzamide with azepane-1-sulfonyl chloride. The final product is obtained through a purification process and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been widely studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting checkpoint kinases, which are responsible for repairing DNA damage. In addition, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to enhance the efficacy of other cancer drugs, such as gemcitabine and cisplatin.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClIN2O3S/c20-17-10-5-14(19(24)22-16-8-6-15(21)7-9-16)13-18(17)27(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHANYJPHBFBLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClIN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-[2-[2-(pyridine-3-carbonylamino)ethyldisulfanyl]ethyl]pyridine-3-carboxamide](/img/structure/B7537672.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![4-chloro-N-[2-(dimethylamino)-2-oxoethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7537700.png)
![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)


![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)